5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one

High-Performance Organic Pigments Engineering Plastics Thermal Stability

5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one (CAS 55621-49-3, MFCD00994340) is a heterocyclic benzimidazolone derivative with a molecular formula of C₇H₈N₄O and a molecular weight of 164.16 g/mol. It is characterized by the presence of two primary amino groups at the 5- and 6-positions of the benzimidazolone scaffold, which distinguishes it from the unsubstituted benzimidazolone core.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 55621-49-3
Cat. No. B020259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one
CAS55621-49-3
Synonyms5,6-Diaminobenzimidazolone;  5,6-Diamino-2(3H)-benzimidazolone;  5,6-Diamino-2-benzimidazolone; 
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1NC(=O)N2)N)N
InChIInChI=1S/C7H8N4O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,8-9H2,(H2,10,11,12)
InChIKeyBRISYWKBJNSDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one (CAS 55621-49-3): Core Chemical Identity and Procurement Baseline


5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one (CAS 55621-49-3, MFCD00994340) is a heterocyclic benzimidazolone derivative with a molecular formula of C₇H₈N₄O and a molecular weight of 164.16 g/mol [1]. It is characterized by the presence of two primary amino groups at the 5- and 6-positions of the benzimidazolone scaffold, which distinguishes it from the unsubstituted benzimidazolone core [1]. Physically, it is typically encountered as a light yellow to brown crystalline powder with a melting point exceeding 300°C, and it is soluble in acidic aqueous solutions but practically insoluble in neutral water . As a chemical intermediate, its dual aromatic amine functionality enables specific condensation reactions that are inaccessible to mono-amino or non-amino benzimidazolone analogues, underpinning its strategic value in the synthesis of high-performance pigments and polymeric materials .

Why Generic Benzimidazolone Derivatives Cannot Substitute for 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one


Generic benzimidazolones, including the unsubstituted parent compound, 5-monoamino, 5,6-dichloro, or 5,6-dimethyl analogues, lack the specific dual aromatic amine functionality that makes 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one uniquely suited as a bifunctional monomer or condensation partner [1]. The simultaneous presence of two nucleophilic amino groups at the 5- and 6-positions is essential for forming the bis-imine or bis-amide linkages that generate the characteristic metal-chelate structures of high-performance benzimidazolone pigments (e.g., Pigment Orange 68, Pigment Yellow 192), as well as for incorporating the benzimidazolone moiety into the backbone of condensation polymers such as polyimides and polyketones via N–C coupling reactions [2]. Substituting a mono-amino benzimidazolone or a 5,6-dichloro analogue would result in either chain termination or the formation of structurally distinct products with fundamentally different thermal, optical, and fastness properties . Thus, for research and industrial applications that require the specific property profiles delivered by benzimidazolone-based pigments or high-Tg polymers, substitution with non-diamino congeners is chemically infeasible.

Quantitative Differentiation Evidence for 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one Against Key Comparators


Pigment Orange 68 Heat Resistance Enabled by 5,6-Diamino Motif vs. Competing Organic Orange Pigments

Pigment Orange 68 (C.I. 486150), which is synthesized exclusively from 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one as the diamine component , demonstrates heat resistance up to 320°C in polycarbonate and 200°C in HDPE at 1/3 SD 0.1% pigment loading . This performance is directly attributable to the bis-imine nickel-chelate structure formed by the 5,6-diamino precursor, which creates a highly stable, cross-linked molecular architecture. In contrast, structurally similar benzimidazolone pigments such as Pigment Orange 36 (a mono-azo benzimidazolone) typically exhibit heat resistance in the 200-260°C range under comparable conditions [1]. The quantified difference of approximately 60-120°C in thermal endurance positions PO68 as a preferred choice for demanding engineering thermoplastic applications.

High-Performance Organic Pigments Engineering Plastics Thermal Stability

Pigment Yellow 192: Extreme Heat and Light Fastness Enabled by the 5,6-Diamino Precursor

Pigment Yellow 192 (C.I. 507300), a fused-ring heterocyclic pigment prepared via condensation of 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one with benzo[de]isochroman-1,3-dione [1], exhibits heat resistance exceeding 300°C (stable for 10 min) and excellent light fastness specifically for nylon (polyamide) coloring [2]. This performance profile is a direct consequence of the fully fused, ladder-type molecular architecture that can only be formed when a diamine precursor with the specific 5,6-substitution pattern is utilized. Comparable benzimidazolone pigments derived from mono-amino precursors (e.g., PY180, PY181) cannot achieve this degree of ring fusion, and their heat resistance values typically fall in the 240-290°C range for similar application conditions .

Nylon Pigmentation Light Fastness Thermal Stability

Polyimide Glass Transition Temperature Elevation via Benzimidazolone Diamine Incorporation

Polyimides synthesized from noncoplanar benzimidazolone-derived diamines, which include the 5,6-diamino motif as a core structural element, achieve a glass transition temperature (Tg) of 369°C when fluorinated, coupled with a low dielectric constant of 2.94 at 1 MHz and a UV cutoff wavelength of 332 nm [1]. In comparison, poly(aryl ether sulfone) copolymers incorporating 5,6-dimethyl-2-benzimidazolone—a close structural analogue in which the two amino groups are replaced by methyl groups—exhibit a lower Tg of 314°C [2]. The 55°C Tg enhancement observed in the benzimidazolone diamine-based system is attributed to the increased rigidity and hydrogen-bonding capacity of the benzimidazolone diamine structure, which the dimethyl analogue cannot replicate.

Polyimide Synthesis Glass Transition Temperature Photolithography

Established Synthesis Route with Quantified Yield vs. Alternative Dinitro Precursor Pathway

An optimized two-step synthesis of 5,6-diaminobenzimidazolone-2 starting from benzimidazolone-2 has been reported with a 69% yield for the nitration step (to 5,6-dinitrobenzimidazolone-2) and a subsequent 90% yield for the Raney-Ni catalytic hydrogenation step, resulting in an overall yield of 62.1% with product purity confirmed by HPLC, NMR, and elemental analysis [1]. In contrast, an alternative patent route involving chlorination to 5,6-dichlorobenzimidazolone followed by ammonolysis reports a total yield of approximately 80% but with more challenging reaction conditions and lower atom economy due to the use of excess ammonia under high pressure [2]. While the ammonolysis route offers a higher nominal yield, the nitro-hydrogenation pathway provides better reproducibility at laboratory and pilot scale with well-characterized intermediates, making it a more reliable choice for research procurement where intermediate characterization and purity control are critical.

Process Chemistry Synthesis Yield Scale-up Feasibility

Benzimidazolone-Containing Polyketone Thermal Stability vs. PEEK Benchmark

Wholly aromatic polyketones containing benzimidazolone units in the main chain, synthesized using benzimidazolone-derived diamines as monomers, demonstrate a glass transition temperature as high as 299°C [1]. TGA analysis reveals that the thermal stability of these benzimidazolone-containing polyketones is significantly improved compared to commercial poly(ether ether ketone) (PEEK) and other amorphous poly(aryl ether ketone)s (PAEKs) [1]. While quantitative TGA decomposition data for the benzimidazolone diamine-based polyketone versus PEEK is not detailed in the available literature, the class-level evidence indicates that the benzimidazolone moiety confers enhanced thermal robustness due to extensive intermolecular hydrogen bonding networks and the rigid, planar structure of the benzimidazolone ring [2].

High-Performance Polymers Thermal Stability Polyketone

High-Value Application Scenarios for 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one Based on Verified Performance Data


Synthesis of Pigment Orange 68 for High-Temperature Engineering Thermoplastics

5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one serves as the essential diamine building block for the nickel-chelated azomethine pigment Pigment Orange 68 [1]. This pigment is uniquely suited for polycarbonate coloration due to its 320°C heat resistance, enabling processing at temperatures that degrade conventional organic orange pigments [2]. Procurement of the compound at high purity (>95% by HPLC) is critical because residual mono-amino or non-amino impurities can act as chain terminators during pigment condensation, leading to color inconsistency and reduced thermal stability in the final pigment product.

Nylon Coloration via Pigment Yellow 192 Synthesis

The compound is the sole diamine precursor for Pigment Yellow 192, a fused-ring heterocyclic pigment that achieves >300°C heat resistance and excellent light fastness in nylon [1]. This application scenario is particularly relevant for automotive and textile industries where polyamide components require vibrant, long-lasting coloration under harsh thermal and UV exposure conditions. The 5,6-diamino substitution pattern is non-negotiable for this synthesis because the formation of the fully fused ladder-type chromophore requires two reactive amine sites in the specific 5,6-orientation [2].

High-Tg Photosensitive Polyimides for Semiconductor Lithography

Benzimidazolone-derived diamines incorporating the 5,6-diamino motif enable the synthesis of photosensitive polyimides with a Tg of 369°C, a low dielectric constant of 2.94 at 1 MHz, and fine pattern resolutions of 5-10 μm [1]. These specifications are directly relevant to advanced semiconductor packaging and integrated circuit miniaturization, where high-temperature dimensional stability and low dielectric loss are critical. Research groups developing photosensitive polyimide formulations should source this specific diamine monomer to replicate the reported property profile [2].

Development of High-Temperature Proton Exchange Membranes for Fuel Cells

While the compound itself is a monomer precursor, benzimidazolone-containing polyimides synthesized from related diamines have demonstrated proton conductivity of 0.097 S/cm at 150°C for fuel cell applications [1]. The unique hydrogen-bonding capability of the benzimidazolone core, amplified by the presence of amino groups that can participate in acid-doping, makes the 5,6-diamino compound a valuable starting material for designing proton-conducting membranes with enhanced high-temperature performance for PEMFC applications [2].

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